molecular formula C20H25N3O3S B2889609 3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one CAS No. 690959-97-8

3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one

Cat. No.: B2889609
CAS No.: 690959-97-8
M. Wt: 387.5
InChI Key: GQAVPWMFQRLFLP-UHFFFAOYSA-N
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Description

3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thieno[2,3-b]quinoline core, an amino group, an ethyl group, and a morpholine-4-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]quinoline core, followed by the introduction of the amino, ethyl, and morpholine-4-carbonyl groups through various chemical reactions. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]quinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the amino and ethyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Attachment of the morpholine-4-carbonyl group through amidation reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the thienoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized thienoquinolines.

Scientific Research Applications

3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel anticancer, antiviral, and antimicrobial agents.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-5H,6H,7H,8H-thieno[2,3-b]quinolin-5-one include other thienoquinoline derivatives with different substituents. Examples include:

  • 3-Amino-4-methyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
  • 3-Amino-4-ethyl-7,7-dimethyl-2-(piperidine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-4-11-14-12(9-20(2,3)10-13(14)24)22-18-15(11)16(21)17(27-18)19(25)23-5-7-26-8-6-23/h4-10,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAVPWMFQRLFLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=C(SC2=NC3=C1C(=O)CC(C3)(C)C)C(=O)N4CCOCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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